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Compound of Interest

Compound Name: (Rac)-Modipafant

Cat. No.: B1677385 Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a detailed protocol for the laboratory synthesis of (Rac)-Modipafant
(also known as UK-74,505), a potent and selective antagonist of the Platelet-Activating Factor

(PAF) receptor. For research purposes, this protocol outlines the necessary reagents,

equipment, and step-by-step procedures for the successful synthesis, purification, and

characterization of (Rac)-Modipafant. Furthermore, this note includes a summary of its

biological activity and a diagram of the PAF receptor signaling pathway to provide a

comprehensive resource for researchers.

Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of

physiological and pathological processes, including inflammation, allergic responses, and

thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled

receptor (GPCR). Consequently, the development of PAFR antagonists is of significant interest

for therapeutic and research applications. (Rac)-Modipafant is a highly selective and long-

acting PAFR antagonist. Its synthesis, based on the Hantzsch dihydropyridine synthesis,

provides a valuable tool for in vitro and in vivo studies of PAF-mediated signaling pathways.
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Chemical Structure
Systematic Name: 4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-

methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine

Molecular Formula: C₃₄H₂₉ClN₆O₃

Molecular Weight: 605.1 g/mol

Quantitative Data Summary
The biological activity of (Rac)-Modipafant has been evaluated in various assays. The

following table summarizes key quantitative data for easy comparison.

Assay Condition Test System IC₅₀ / ED₅₀ Value Reference

PAF-induced platelet

aggregation (0.25 min

preincubation)

Rabbit washed

platelets
26.3 ± 0.88 nM [1]

PAF-induced platelet

aggregation (60 min

preincubation)

Rabbit washed

platelets
1.12 ± 0.04 nM [1]

[³H]PAF binding (no

preincubation)

Rabbit platelet

membranes
14.7 ± 2.6 nM [1]

PAF-induced

hypotension
Rats (i.v.) 35 ± 5.8 µg/kg [1]

PAF-induced

cutaneous vascular

permeability

Guinea pigs (p.o.) 0.37 ± 0.08 mg/kg [1]

PAF-induced lethality

(2 h post-dose)
Mice (p.o.) 0.26 ± 0.03 mg/kg [1]

PAF-induced lethality

(8 h post-dose)
Mice (p.o.) 1.33 ± 0.19 mg/kg [1]
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Experimental Protocols
The synthesis of (Rac)-Modipafant is achieved through a multi-component Hantzsch

dihydropyridine synthesis. The following protocol is a general representation based on the

established methodology. Researchers should refer to the primary literature for precise,

detailed instructions.

Materials:

Ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoylacetate

2-Chlorobenzaldehyde

3-Amino-N-(2-pyridyl)crotonamide

Ethanol

Glacial Acetic Acid

Standard laboratory glassware and purification equipment (e.g., rotary evaporator,

chromatography columns)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine equimolar amounts of ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-

yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide.

Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the

reactants. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the

solution under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by column chromatography on silica gel,

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure

(Rac)-Modipafant.

Characterization: The final product should be characterized by standard analytical

techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to

confirm its identity and purity.

Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of (Rac)-
Modipafant.
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Caption: Hantzsch synthesis workflow for (Rac)-Modipafant.

PAF Receptor Signaling Pathway
(Rac)-Modipafant acts as an antagonist at the Platelet-Activating Factor Receptor (PAFR), a

G-protein coupled receptor. The diagram below outlines the primary signaling cascades

initiated by PAF binding to its receptor.
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Caption: PAF Receptor signaling pathway and the antagonistic action of Modipafant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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